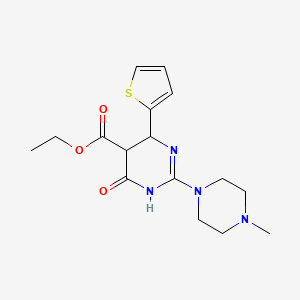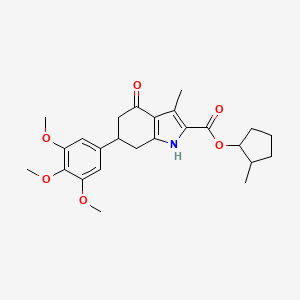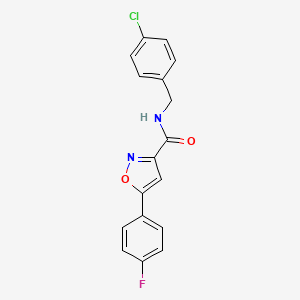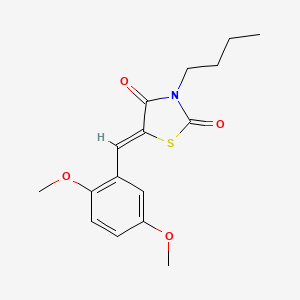![molecular formula C19H17N3O6S2 B4580494 2-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 4-(acetylamino)benzenesulfonate](/img/structure/B4580494.png)
2-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 4-(acetylamino)benzenesulfonate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related thiazolidinone derivatives involves cyclocondensation reactions, where 1-aroyl-3-aroylthioureas react with dimethylacetylene dicarboxylate (DMAD) in methanol at room temperature to yield thiazolidinone acetate derivatives with high selectivity and excellent yields. This process is characterized by the formation of iminothiazolidin-4-one acetates, which are then evaluated for their biological activities. The synthesis is confirmed through spectroscopic techniques and, in some cases, X-ray crystallography for structural verification (Sher Ali et al., 2012).
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives can be determined through various spectroscopic methods and X-ray crystallography. These compounds often exhibit a planar molecular structure which allows for significant π-π interactions, contributing to their stability and reactivity. The crystal structure analysis helps in understanding the molecular conformation and the relative orientation of functional groups, which is crucial for predicting the compound's reactivity and interaction with biological targets (Sher Ali et al., 2012).
Chemical Reactions and Properties
Thiazolidinone derivatives undergo various chemical reactions, including condensation with aromatic aldehydes, cycloaddition reactions, and reactions with amines to form new derivatives with potential biological activities. These reactions are influenced by the thiazolidinone core's nucleophilic and electrophilic centers, allowing for the synthesis of a wide range of compounds with varied chemical properties (M. Mahmoud et al., 2011).
Physical Properties Analysis
The physical properties of thiazolidinone derivatives, such as solubility, melting point, and crystallinity, are determined by their molecular structure and functional groups. These properties are critical for understanding the compound's behavior in biological systems, its formulation potential, and its stability under different conditions. Spectrophotometric studies provide insights into the compound's absorption characteristics, which are essential for its application in analytical chemistry and drug development (L. Lozynska et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are directly related to the thiazolidinone core and its substituents. These compounds exhibit a range of biological activities, including antimicrobial, antitumor, and enzyme inhibition effects. The chemical properties are elucidated through structure-activity relationship (SAR) studies, which help in optimizing the compounds for specific biological activities (Mona M. Hanna & Riham F. George, 2012).
Applications De Recherche Scientifique
Aldose Reductase Inhibitors
A series of new iminothiazolidin-4-one acetate derivatives have been synthesized and evaluated for their potential as aldose reductase inhibitors, which could be used in the treatment of diabetic complications. Compounds such as methyl[4-oxo-2-(benzoylimino)-3-(2-methoxyphenyl)thiazolidin-5-ylidene]acetate showed high inhibitory potency, indicating their potential as novel drugs for treating diabetic complications (Sher Ali et al., 2012).
Photodynamic Therapy for Cancer Treatment
New zinc phthalocyanine derivatives substituted with Schiff base groups containing the thiazole ring have been synthesized and characterized for their use in photodynamic therapy (PDT). These compounds exhibit high singlet oxygen quantum yield and good fluorescence properties, making them remarkable candidates for Type II photosensitizers in cancer treatment (M. Pişkin et al., 2020).
Antifibrotic and Anticancer Activity
Thiazolidinone derivatives have been investigated for their antifibrotic and anticancer activities. A series of amino(imino)thiazolidinone derivatives were synthesized, and some compounds were identified as candidates with high antifibrotic activity levels similar to Pirfenidone, without scavenging superoxide radicals, suggesting their potential for further testing in antifibrotic therapies (D. Kaminskyy et al., 2016).
Propriétés
IUPAC Name |
[2-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]-6-methoxyphenyl] 4-acetamidobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O6S2/c1-11(23)21-13-6-8-14(9-7-13)30(25,26)28-17-12(4-3-5-15(17)27-2)10-16-18(24)22-19(20)29-16/h3-10H,1-2H3,(H,21,23)(H2,20,22,24)/b16-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMVQGSFXRDUTD-YBEGLDIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC=C2OC)C=C3C(=O)N=C(S3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC=C2OC)/C=C\3/C(=O)N=C(S3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 4-(acetylamino)benzenesulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![isopropyl 2-[(2-cyano-3-{4-[(3,4-dichlorobenzyl)oxy]phenyl}acryloyl)amino]-3-thiophenecarboxylate](/img/structure/B4580414.png)
![N-2-furyl-4-{[(4-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B4580418.png)
![N'-[1-(3-hydroxyphenyl)ethylidene]-2,4-dimethoxybenzenesulfonohydrazide](/img/structure/B4580422.png)
![2-({[(1Z)-1-(3,4-dichlorophenyl)ethylidene]amino}oxy)ethyl imidothiocarbamate hydrochloride](/img/structure/B4580428.png)


![3-(8-methyl-1,2-dihydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)propanenitrile](/img/structure/B4580459.png)

![4-{[oxo(2-phenyl-3-indolizinyl)acetyl]amino}benzamide](/img/structure/B4580473.png)
![2-{[(2,4-dichlorobenzyl)thio]acetyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide](/img/structure/B4580479.png)
![3-[3-(2-chloro-10H-phenothiazin-10-yl)-3-oxopropyl]-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B4580484.png)
![N-[4-bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B4580501.png)
![[2,4-bis(1-methyl-1H-pyrazol-5-yl)-1,3-cyclobutanediyl]bis(phenylmethanone)](/img/structure/B4580505.png)
